molecular formula C16H13N3O2S2 B2435316 N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide CAS No. 866042-83-3

N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide

Cat. No.: B2435316
CAS No.: 866042-83-3
M. Wt: 343.42
InChI Key: YDJBZMNSRPCGKS-UHFFFAOYSA-N
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Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide is unique due to the presence of the pyrazinylsulfanyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs .

Biological Activity

N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cardiovascular research. This article explores its biological activity, supported by recent studies, data tables, and case studies.

Chemical Structure and Properties

This compound features a pyrazine moiety linked to a benzenesulfonamide structure, which is known for its diverse pharmacological properties. The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₃N₃O₂S₂
  • Molecular Weight : 293.38 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

  • Antimicrobial Activity : Several studies have highlighted the compound's effectiveness against various microbial strains, particularly in inhibiting the growth of Mycobacterium tuberculosis and other pathogens.
  • Cardiovascular Effects : Research indicates that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance.

Antimicrobial Activity

Recent studies have shown that derivatives of benzenesulfonamides exhibit significant antimicrobial properties. For instance, a study focusing on substituted N-(pyrazin-2-yl)benzenesulfonamides reported promising results against M. tuberculosis with minimal inhibitory concentrations (MIC) as low as 6.25 μg/mL for certain derivatives .

Table 1: Antimicrobial Activity of Selected Compounds

Compound NameMIC (μg/mL)Target Pathogen
4-amino-N-(pyrazin-2-yl)benzenesulfonamide6.25M. tuberculosis H37Rv
This compoundTBDTBD

Cardiovascular Effects

A study explored the effects of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives, including those structurally similar to this compound, could significantly decrease perfusion pressure and coronary resistance .

Table 2: Effects on Perfusion Pressure

Compound NameDose (nM)Perfusion Pressure Change (%)
Control-0
This compound0.001TBD
4-(2-amino-ethyl)-benzenesulfonamide0.001Significant decrease

The proposed mechanism for the antimicrobial activity involves the inhibition of folate synthesis pathways, which is critical for bacterial growth and survival. The cardiovascular effects are attributed to the interaction with calcium channels, leading to reduced vascular resistance and lower perfusion pressure .

Case Studies

  • Antimicrobial Efficacy : In a comparative study of various sulfonamide derivatives, this compound demonstrated significant inhibition against multiple bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant organisms.
  • Cardiovascular Impact : In experiments assessing cardiac function, compounds similar to this compound showed a marked reduction in cardiac workload due to their vasodilatory effects.

Properties

IUPAC Name

N-(2-pyrazin-2-ylsulfanylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c20-23(21,13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)22-16-12-17-10-11-18-16/h1-12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJBZMNSRPCGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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